molecular formula C10H15NO B13648098 (S)-1-(4-Ethoxyphenyl)ethanamine

(S)-1-(4-Ethoxyphenyl)ethanamine

Cat. No.: B13648098
M. Wt: 165.23 g/mol
InChI Key: LQISONQSSGPXMA-QMMMGPOBSA-N
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Description

(S)-1-(4-Ethoxyphenyl)ethanamine is a chiral amine compound with the molecular formula C10H15NO It is characterized by the presence of an ethoxy group attached to a phenyl ring, which is further connected to an ethanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(4-Ethoxyphenyl)ethanamine typically involves the following steps:

    Starting Material: The synthesis begins with 4-ethoxybenzaldehyde.

    Reductive Amination: The aldehyde group of 4-ethoxybenzaldehyde is subjected to reductive amination using an appropriate amine source and a reducing agent such as sodium cyanoborohydride. This step results in the formation of the corresponding amine.

    Chiral Resolution: The racemic mixture of the amine is then resolved into its enantiomers using chiral resolution techniques such as chiral HPLC or crystallization with a chiral resolving agent.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to carry out the reductive amination step, providing better control over reaction conditions and minimizing side reactions.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(4-Ethoxyphenyl)ethanamine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as halides or alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of derivatives with different functional groups replacing the ethoxy group.

Scientific Research Applications

(S)-1-(4-Ethoxyphenyl)ethanamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-1-(4-Ethoxyphenyl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxy group and the chiral center play crucial roles in determining the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (S)-1-(4-Methoxyphenyl)ethanamine: Similar structure with a methoxy group instead of an ethoxy group.

    (S)-1-(4-Hydroxyphenyl)ethanamine: Contains a hydroxy group instead of an ethoxy group.

    (S)-1-(4-Methylphenyl)ethanamine: Contains a methyl group instead of an ethoxy group.

Uniqueness

(S)-1-(4-Ethoxyphenyl)ethanamine is unique due to the presence of the ethoxy group, which imparts distinct chemical and physical properties compared to its analogs

Properties

Molecular Formula

C10H15NO

Molecular Weight

165.23 g/mol

IUPAC Name

(1S)-1-(4-ethoxyphenyl)ethanamine

InChI

InChI=1S/C10H15NO/c1-3-12-10-6-4-9(5-7-10)8(2)11/h4-8H,3,11H2,1-2H3/t8-/m0/s1

InChI Key

LQISONQSSGPXMA-QMMMGPOBSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)[C@H](C)N

Canonical SMILES

CCOC1=CC=C(C=C1)C(C)N

Origin of Product

United States

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